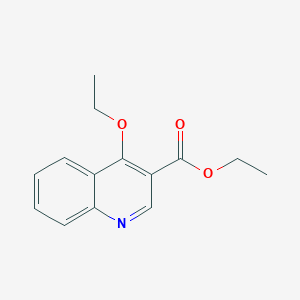
Ethyl 4-ethoxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-ethoxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry this compound is known for its unique structure, which includes an ethoxy group at the 4-position and a carboxylate group at the 3-position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethoxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates. This reaction is catalyzed by Rhodium (II) carbenes, which are derived from the decomposition of diazo compounds. The reaction proceeds with high selectivity, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
Ethyl 4-ethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: The ethoxy group at the 4-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acids, quinoline-3-alcohols, and substituted quinolines .
科学的研究の応用
Ethyl 4-ethoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 4-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Ethyl 4-ethoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-3-carboxylic acid: Lacks the ethoxy group at the 4-position, which may affect its reactivity and biological activity.
Ethyl 2-chloroquinoline-3-carboxylate: Contains a chlorine atom at the 2-position, which can influence its chemical properties and applications.
Norfloxacin: A well-known antibiotic that also contains a quinoline core but with different substituents, leading to distinct pharmacological properties
特性
CAS番号 |
13720-96-2 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC名 |
ethyl 4-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-17-13-10-7-5-6-8-12(10)15-9-11(13)14(16)18-4-2/h5-9H,3-4H2,1-2H3 |
InChIキー |
HXIUQCPRCKSUGB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=NC2=CC=CC=C21)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







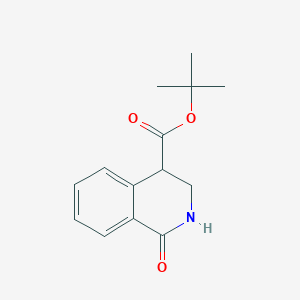
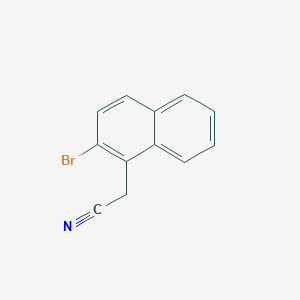
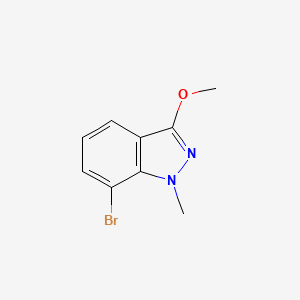
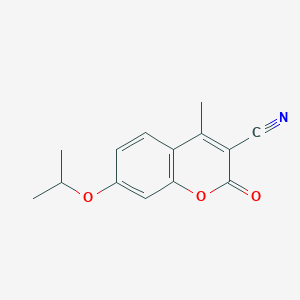
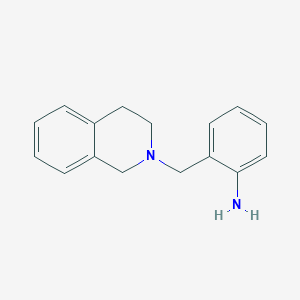

![5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11869130.png)
![5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869143.png)

